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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-methylpyridine

Cat. No.: B1274370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 2-Bromo-5-fluoro-4-methylpyridine (CAS No. 885168-20-7). Due to the

limited availability of public experimental spectra for this specific molecule, this document

presents computationally predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopic data. Detailed, generalized experimental protocols for the

acquisition of such data are also provided to guide researchers in their analytical workflows.

This guide is intended to serve as a valuable resource for scientists and professionals involved

in drug discovery and development where this compound may be a key intermediate.

Chemical Structure and Properties
IUPAC Name: 2-Bromo-5-fluoro-4-methylpyridine

Molecular Formula: C₆H₅BrFN

Molecular Weight: 190.01 g/mol [1]

CAS Number: 885168-20-7[1]

Structure:
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-5-fluoro-4-
methylpyridine. These predictions are based on computational analysis and established

principles of spectroscopy.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.15 d ~2.5 1H H-6

~7.45 d ~5.0 1H H-3

~2.30 s - 3H -CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is predicted to arise

from coupling to the fluorine atom at position 5. The doublet for H-3 is also likely influenced by

coupling to the fluorine.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~157 (d, J ≈ 240 Hz) C-5

~148 (d, J ≈ 15 Hz) C-2

~145 C-6

~130 (d, J ≈ 20 Hz) C-4

~122 (d, J ≈ 5 Hz) C-3

~16 -CH₃

Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, and C-5 are expected to

exhibit coupling with the fluorine atom, resulting in doublets with characteristic coupling

constants.

Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

189/191 ~100/98 [M]⁺ (containing ⁷⁹Br/⁸¹Br)

110 Moderate [M - Br]⁺

95 Moderate [M - Br - CH₃]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly

equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Predicted FT-IR Data
Table 4: Predicted FT-IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (methyl)

1600-1450 Strong
C=C and C=N stretching

(pyridine ring)

1250-1200 Strong C-F stretching

1100-1000 Strong C-Br stretching

850-800 Strong C-H bending (out-of-plane)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for 2-Bromo-5-fluoro-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-fluoro-4-
methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[2]

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).[2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically

via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)

using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a

mortar and pestle.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum.[2]

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final FT-IR spectrum of the compound.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

characterization of 2-Bromo-5-fluoro-4-methylpyridine.
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Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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